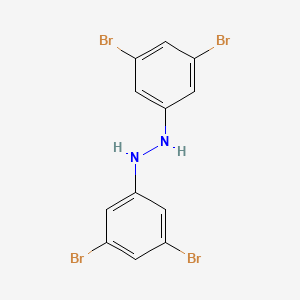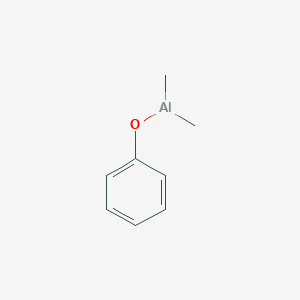
Dimethyl(phenoxy)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(phenoxy)alumane is an organoaluminum compound with the chemical formula C8H11AlO It is characterized by the presence of two methyl groups and a phenoxy group attached to an aluminum atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl(phenoxy)alumane can be synthesized through the reaction of trimethylaluminum with phenol. The reaction typically occurs under an inert atmosphere to prevent the oxidation of the aluminum compound. The general reaction is as follows: [ \text{Al(CH}_3\text{)}_3 + \text{C}_6\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{OAl(CH}_3\text{)}_2 + \text{CH}_4 ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves the use of large-scale reactors under controlled conditions to ensure the purity and yield of the product. The reaction is typically carried out at low temperatures to minimize side reactions and decomposition.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl(phenoxy)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different organoaluminum compounds.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are often employed in substitution reactions.
Major Products Formed:
Oxidation: Aluminum oxides and phenol derivatives.
Reduction: Various organoaluminum compounds.
Substitution: Substituted aluminum compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl(phenoxy)alumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to modify surface properties and enhance material performance.
Wirkmechanismus
The mechanism of action of dimethyl(phenoxy)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Vergleich Mit ähnlichen Verbindungen
Trimethylaluminum: Another organoaluminum compound with three methyl groups attached to aluminum.
Phenoxyacetic acid: Contains a phenoxy group attached to an acetic acid moiety.
Dimethylaluminum chloride: Features two methyl groups and a chloride attached to aluminum.
Comparison: Dimethyl(phenoxy)alumane is unique due to the presence of both methyl and phenoxy groups, which confer distinct reactivity and properties compared to other organoaluminum compounds
Eigenschaften
CAS-Nummer |
6062-74-4 |
|---|---|
Molekularformel |
C8H11AlO |
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
dimethyl(phenoxy)alumane |
InChI |
InChI=1S/C6H6O.2CH3.Al/c7-6-4-2-1-3-5-6;;;/h1-5,7H;2*1H3;/q;;;+1/p-1 |
InChI-Schlüssel |
SIWKOPAOOWDWHQ-UHFFFAOYSA-M |
Kanonische SMILES |
C[Al](C)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


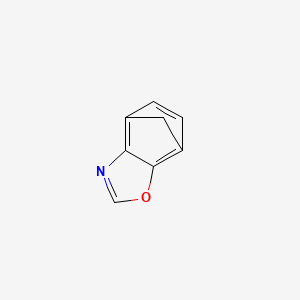
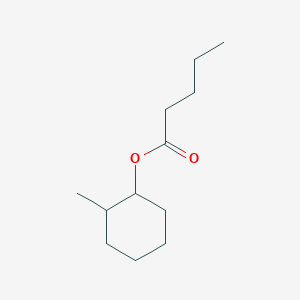
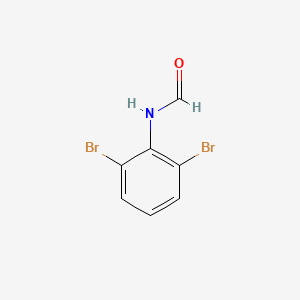
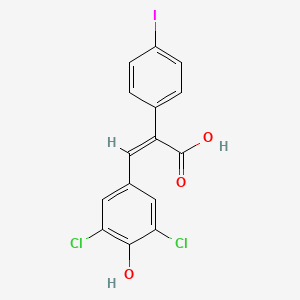


![4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14733398.png)
![2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol](/img/structure/B14733407.png)



![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)
